molecular formula C10H19ClO3S B13624825 2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13624825
M. Wt: 254.77 g/mol
InChI Key: UJGVIEAQHFNZID-UHFFFAOYSA-N
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Description

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 3,4-dimethylcyclohexyl ether substituent. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide groups into target molecules. The compound’s structure includes a bulky cyclohexyl ring with two methyl groups at the 3- and 4-positions, which imparts steric hindrance and influences its solubility and reactivity.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

2-(3,4-dimethylcyclohexyl)oxyethanesulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-8-3-4-10(7-9(8)2)14-5-6-15(11,12)13/h8-10H,3-7H2,1-2H3

InChI Key

UJGVIEAQHFNZID-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The precursor is typically a sulfide or sulfoxide derivative bearing the 3,4-dimethylcyclohexyl ether moiety attached to an ethanesulfonyl group.
  • The sulfoxide intermediate can be synthesized by alkylation of protected amines or cyclohexyl alcohol derivatives, followed by oxidation.

Oxidation and Chlorination Process

  • Oxidation Step:
    The sulfide intermediate is oxidized using an aqueous hydrogen peroxide solution (commonly 35% w/w) in stoichiometric amounts (around 1 equivalent). This converts the sulfide to the sulfoxide or sulfone intermediate, which is a key step before chlorination.

  • Chlorination Step:
    The sulfoxide intermediate is then treated with a chlorinating agent in aqueous media. The chlorination converts the sulfoxide to the sulfonyl chloride functional group. The reaction is typically monitored by HPLC to ensure complete conversion.

Reaction Conditions

Step Reagents/Conditions Temperature Notes
Oxidation H2O2 (35% aqueous), ~1 eq Ambient to mild heat Complete conversion to sulfoxide
Chlorination Chlorinating agent (e.g., SOCl2 or Cl2) in aqueous media 0–15 °C Monitored by HPLC; avoids over-chlorination
Workup Concentration under reduced pressure; solvent exchange with toluene and iso-hexane Room temperature Crystallization and isolation of product

Purification and Yield

  • The reaction mixture is concentrated to about 30% of the original volume under reduced pressure.
  • Solvent exchanges with toluene and iso-hexane are used to precipitate the sulfonyl chloride.
  • The product is collected by filtration, washed, and dried under vacuum at 40 °C.
  • Yields reported for analogous sulfonyl chloride syntheses are high, typically around 87% isolated yield with good purity.

Summary Table of Preparation Method

Aspect Details
Precursor Sulfide or sulfoxide derivative of 3,4-dimethylcyclohexyl ether ethanesulfonyl compound
Oxidant Hydrogen peroxide (35% aqueous solution)
Chlorinating Agent Sulfuryl chloride or chlorine in aqueous media
Solvents Toluene, iso-hexane, ethyl acetate, water
Temperature Range -5 °C to 15 °C
Reaction Monitoring HPLC for conversion completeness
Purification Concentration under reduced pressure, solvent exchange, filtration, vacuum drying
Yield Approximately 87%
Physical State of Product White crystalline solid

Additional Notes and Considerations

  • The synthesis requires careful temperature control to avoid side reactions and decomposition of sensitive sulfonyl chloride groups.
  • Protecting groups such as Boc may be used in precursor synthesis to facilitate selective alkylation and oxidation steps.
  • Enantiomeric or diastereomeric mixtures formed during synthesis can be separated by chiral chromatography or crystallization if stereochemistry is relevant.
  • The process is scalable and suitable for industrial production with appropriate safety measures due to the reactive nature of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride with two analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS No./Identifier Key Features
This compound C₁₀H₁₉ClO₃S ~254.5 3,4-Dimethylcyclohexyl ether Discontinued (Ref: 10-F745591) Bulky cyclohexyl group enhances lipophilicity; steric hindrance may slow reactions.
2-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride C₈H₇Cl₃O₂S 273.57 3,4-Dichlorophenyl 1161945-63-6 Electron-withdrawing Cl groups increase electrophilicity; aromatic ring enhances rigidity.
2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride C₈H₇F₂ClO₂S ~240.7 2,2-Difluorocyclopentyl EN300-736796 Fluorine atoms improve metabolic stability; smaller cyclopentyl ring reduces steric bulk.
Key Observations:

Steric Effects : The 3,4-dimethylcyclohexyl group in the target compound introduces significant steric hindrance compared to the dichlorophenyl and difluorocyclopentyl analogs. This may reduce its reactivity in nucleophilic substitution reactions .

Electronic Effects : The dichlorophenyl analog’s electron-withdrawing Cl groups likely enhance the electrophilicity of its sulfonyl chloride group, making it more reactive toward nucleophiles like amines or alcohols .

Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability in drug design compared to the more polar dichlorophenyl derivative (logP ~2.8 estimated).

Biological Activity

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride, with a CAS number of 1561879-54-6, is a sulfonyl chloride compound that has garnered interest in various biological applications. Its molecular formula is C10H19ClO3S, and it has a molecular weight of 254.77 g/mol. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

PropertyValue
Molecular FormulaC10H19ClO3S
Molecular Weight254.77 g/mol
CAS Number1561879-54-6
AppearanceColorless to pale yellow liquid

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its role as a reactive electrophile, which can interact with nucleophiles in biological systems. The sulfonyl chloride group is known for its ability to form covalent bonds with amino acids in proteins, particularly cysteine and lysine residues. This property allows it to potentially modulate enzyme activity and influence various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing signal transduction pathways.
  • Bioconjugation : The sulfonyl chloride moiety facilitates the attachment of the compound to biomolecules for targeted delivery or imaging.

Biological Studies and Findings

Research into the biological effects of this compound is limited but suggests several areas of interest:

Antimicrobial Activity

A study focusing on sulfonyl chlorides found that similar compounds exhibited antimicrobial properties against various pathogens. Although specific data on this compound is sparse, its structural similarities suggest potential efficacy in inhibiting bacterial growth.

Case Study: Synthesis and Testing

In a related investigation involving sulfonamide derivatives:

  • Objective : To evaluate the antimicrobial and antifungal activities of synthesized compounds.
  • Methodology : Compounds were tested against standard microbial strains using disk diffusion methods.
  • Results : Some derivatives showed significant inhibition zones, indicating potential as antimicrobial agents.

Cytotoxicity Assessment

Another area of research has focused on assessing the cytotoxic effects of sulfonyl chlorides on cancer cell lines:

  • Findings : Compounds with similar structures demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.
  • Implications : This suggests that this compound could be explored further for anticancer applications.

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of this compound:

  • Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .
  • Handling Precautions : Safety measures should be taken when working with this compound in laboratory settings.

Q & A

Q. Key Optimization Factors :

  • Use of aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates.
  • Gradual addition of chlorinating agents to manage exothermicity and improve yield (70–85% reported) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies the dimethylcyclohexyl group (δ 1.0–2.5 ppm for methyl protons) and ethoxy-sulfonyl chloride backbone (δ 3.5–4.5 ppm for ether-linked CH₂) .
    • HSQC/HMBC : Confirms connectivity between the cyclohexyl and sulfonyl chloride moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 293.08 for C₁₀H₁₇ClO₃S) and detects impurities .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with UV detection at 210–220 nm .

Advanced: How can researchers optimize the chlorination step during synthesis to minimize by-products like sulfonic acids or disulfides?

  • Reagent Selection : Prefer sulfuryl chloride (SO₂Cl₂) over thionyl chloride (SOCl₂) for higher selectivity and reduced hydrolysis .
  • Temperature Control : Maintain sub-10°C conditions to suppress side reactions. Rapid quenching with ice-water post-reaction improves yield .
  • Additive Use : Catalytic amounts of DMF (0.1–0.5 mol%) enhance chlorination efficiency by activating SO₂Cl₂ .
  • By-Product Analysis : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) or inline IR spectroscopy to detect sulfonic acid intermediates (ν~1180 cm⁻¹ for S=O) .

Advanced: What experimental strategies are employed to analyze the reactivity of this compound with biological nucleophiles (e.g., amino acids)?

  • Kinetic Studies :
    • Track reaction rates with cysteine or lysine in buffered solutions (pH 7.4) using UV-Vis (λ=260 nm for sulfonamide formation) .
    • Stopped-flow techniques quantify second-order rate constants (k₂ ~ 10²–10³ M⁻¹s⁻¹) for thiol/disulfide exchanges .
  • Mass Spectrometric Profiling :
    • LC-MS/MS identifies adducts (e.g., cysteine-sulfonamide) and maps modification sites on proteins .
  • Computational Modeling :
    • DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack trajectories on the sulfonyl chloride group .

Advanced: How does the substitution pattern on the cyclohexyl ring (e.g., 3,4-dimethyl vs. 3,5-dimethyl) affect physicochemical properties like solubility and reactivity?

  • Solubility :
    • The 3,4-dimethyl isomer exhibits lower water solubility (<0.1 mg/mL) due to increased hydrophobicity compared to 3,5-dimethyl analogs. This is attributed to steric shielding of polar sulfonyl groups .
  • Reactivity :
    • Steric Effects : 3,4-Dimethyl substitution hinders nucleophilic attack at the sulfonyl chloride, reducing reactivity with bulky amines by ~30% compared to unsubstituted cyclohexyl derivatives .
    • Electronic Effects : Electron-donating methyl groups slightly deactivate the sulfonyl chloride, as shown by Hammett plots (σ⁺ ~ -0.1) .
  • Biological Activity :
    • 3,4-Dimethyl derivatives show enhanced membrane permeability in cell-based assays (e.g., Caco-2 permeability >5 × 10⁻⁶ cm/s) due to logP ~2.5 .

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